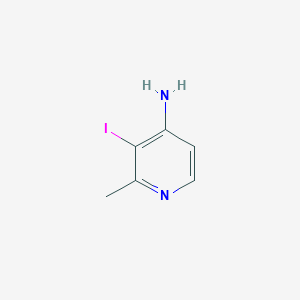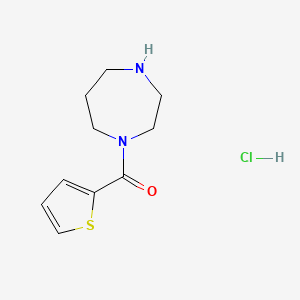
3-Bromo-2-cyclobutoxypyridine
Descripción general
Descripción
3-Bromo-2-cyclobutoxypyridine (BCP) is a heterocyclic organic compound belonging to the class of pyridines. It has a molecular weight of 228.09 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
3-Bromo-2-cyclobutoxypyridine is a liquid at room temperature . Unfortunately, detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
1. Catalytic Properties
3-Bromo-2-cyclobutoxypyridine, closely related to 3-bromopyridine, has been studied for its catalytic properties. In a study by Sakakibara et al. (1993), the cyanation of 3-bromopyridine catalyzed by in situ generated Ni(PPh3)n was examined, showcasing its potential in catalyzing the formation of nitriles from heteroaromatic halides (Sakakibara et al., 1993).
2. Synthesis of Pyridyl- and Arylboronic Acids
The compound has been utilized in the synthesis of pyridyl- and arylboronic acids. Li et al. (2002) described a high-yield protocol for preparing 3-pyridylboronic acid from 3-bromopyridine, indicating its use in generating boronic acids which are pivotal in cross-coupling reactions (Li et al., 2002).
3. Polymer Modification
In the field of polymer science, 3-bromopyridine derivatives are used for the functional modification of polymers. Lutz et al. (2005) demonstrated the transformation of bromine chain ends of polystyrene into various functional end groups using a combination of atom transfer radical polymerization and click chemistry, highlighting the versatility of such compounds in polymer modification (Lutz et al., 2005).
4. Organic Synthesis and Drug Development
The analogs of 3-bromopyridine, such as 3-Bromo-2-cyclobutoxypyridine, are also significant in the synthesis of various organic compounds and potential drug candidates. Studies like those conducted by Schwab et al. (2002) and Walters et al. (1992) explore the synthesis of brominated bipyridines and pyridyne precursors, respectively, which are crucial intermediates in the development of complex organic molecules and pharmaceuticals (Schwab et al., 2002); (Walters et al., 1992).
5. Nucleoside Analog Synthesis
Compounds like 3-Bromo-2-cyclobutoxypyridine are instrumental in the synthesis of nucleoside analogs. Shealy et al. (1983) demonstrated the use of brominated pyridines in the preparation of carbocyclic analogs of uracil nucleosides, which are essential in the study of antiviral drugs (Shealy et al., 1983).
Safety And Hazards
The safety information for 3-Bromo-2-cyclobutoxypyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-bromo-2-cyclobutyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOZSRDMOJHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyclobutoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
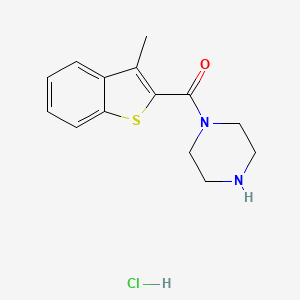

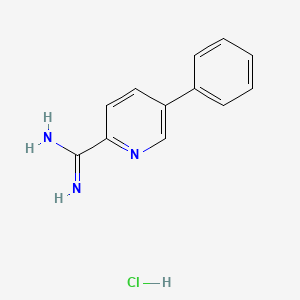
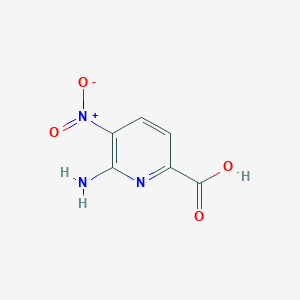
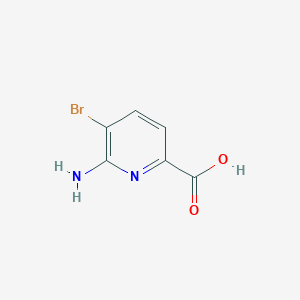

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)

